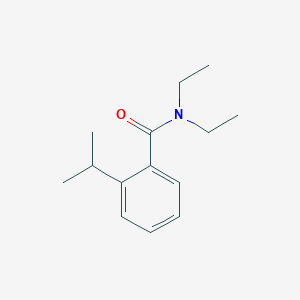

2-isopropyl-N,N-diethylbenzamide

Description

Properties

Molecular Formula |

C14H21NO |

|---|---|

Molecular Weight |

219.32 g/mol |

IUPAC Name |

N,N-diethyl-2-propan-2-ylbenzamide |

InChI |

InChI=1S/C14H21NO/c1-5-15(6-2)14(16)13-10-8-7-9-12(13)11(3)4/h7-11H,5-6H2,1-4H3 |

InChI Key |

WSEACOLMAYJBDZ-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)C(=O)C1=CC=CC=C1C(C)C |

Origin of Product |

United States |

Comparison with Similar Compounds

N,N-Diethylbenzamide

2-Benzoyl-N,N-Diethylbenzamide (BDB)

- Structure : Features a benzoyl group at the 2-position instead of isopropyl.

- Properties and Applications :

- Key Difference : The planar benzoyl group facilitates π-π stacking, whereas the isopropyl group in 2-isopropyl-N,N-diethylbenzamide would disrupt such interactions, likely leading to distinct solid-state properties.

N,N-Diisopropyl-2-Phenylbenzamide

Pharmaceutical Benzamides (e.g., SNC80, BW373U86)

- Structure : Piperazinyl benzamides with complex substituents .

- Properties and Applications :

- Key Difference : The 2-isopropyl group in this compound lacks the pharmacophoric elements required for opioid activity, underscoring the importance of substituent specificity in drug design.

Data Table: Structural and Functional Comparison

*Inference based on WS-23 (2-isopropyl-N,2,3-trimethylbutyramide), a cooling agent with structural similarities .

Research Findings and Implications

- Repellency vs. Irritation : N,N-Diethylbenzamide’s efficacy as a repellent is counterbalanced by skin irritation, suggesting that 2-isopropyl substitution might mitigate this through altered bioavailability or reduced reactivity .

- Crystallization Behavior : The polymorphism observed in 2-benzoyl-N,N-diethylbenzamide underscores the impact of substituents on solid-state stability, a consideration for formulating 2-isopropyl analogs .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-isopropyl-N,N-diethylbenzamide, and how can reaction yields be maximized?

- Methodological Answer : The compound can be synthesized via nucleophilic acyl substitution using 2-isopropylbenzoyl chloride and diethylamine. Key parameters include maintaining anhydrous conditions, using a base (e.g., pyridine) to neutralize HCl byproducts, and optimizing stoichiometric ratios (1.2:1 amine:acyl chloride). Purification via flash column chromatography (hexane/EtOAc gradient) improves yield .

Q. Which analytical techniques are most reliable for characterizing this compound?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming substituent positions and electronic environments. Mass spectrometry (MS) with electron ionization (EI) validates molecular weight (e.g., m/z 281.39 for [M+H]⁺). High-performance liquid chromatography (HPLC) with UV detection ensures purity (>98%) .

Q. How can researchers address low solubility of this compound in aqueous media during biological assays?

- Methodological Answer : Use co-solvents like dimethyl sulfoxide (DMSO) or ethanol at concentrations ≤1% (v/v) to avoid cytotoxicity. Alternatively, formulate micelles using surfactants (e.g., Tween-80) or cyclodextrins to enhance solubility while maintaining bioactivity .

Advanced Research Questions

Q. How do electronic and steric effects of the isopropyl and diethyl groups influence the compound’s reactivity in amidation reactions?

- Methodological Answer : The isopropyl group introduces steric hindrance, slowing nucleophilic attack at the carbonyl carbon. Diethyl substituents donate electron density via induction, destabilizing the tetrahedral intermediate. Computational studies (DFT) can quantify these effects by analyzing charge distribution and transition-state energies .

Q. What strategies resolve contradictions in pharmacological data between in vitro and in vivo studies?

- Methodological Answer : Discrepancies often arise from metabolic instability or poor bioavailability. Conduct metabolite profiling (LC-MS/MS) to identify degradation products. Use pharmacokinetic models (e.g., compartmental analysis) to adjust dosing regimens. Comparative studies with deuterated analogs may enhance metabolic resistance .

Q. How can researchers validate the compound’s mechanism of action when interacting with non-canonical biological targets?

- Methodological Answer : Employ affinity chromatography with immobilized this compound to pull down binding proteins from cell lysates. Confirm interactions via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). CRISPR-Cas9 knockout models can identify essential target genes .

Q. What computational tools predict the compound’s binding affinity to off-target receptors?

- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations (GROMACS) model ligand-receptor interactions. Pharmacophore mapping (e.g., Schrödinger’s Phase) identifies critical binding motifs. Validate predictions with competitive binding assays using radiolabeled ligands .

Data Contradiction & Validation

Q. How to address conflicting spectral data (e.g., NMR shifts) between synthesized batches?

- Methodological Answer : Variations may stem from residual solvents or tautomeric forms. Re-crystallize the compound in a non-polar solvent (e.g., cyclohexane) and re-acquire spectra under standardized conditions (e.g., 25°C, 500 MHz). Compare with density functional theory (DFT)-calculated NMR shifts for validation .

Q. What experimental designs mitigate batch-to-batch variability in biological activity?

- Methodological Answer : Implement quality-by-design (QbD) principles: control raw material purity (≥99%), reaction temperature (±2°C), and stirring rate. Use orthogonal analytical methods (e.g., IR, X-ray crystallography) to confirm structural consistency. Biological replicates (n ≥ 3) reduce assay noise .

Tables for Key Data

Table 1 : Physicochemical Properties of this compound

| Property | Value | Method/Source |

|---|---|---|

| Molecular Weight | 281.39 g/mol | PubChem CID 1142326 |

| XLogP3 | 4.2 | PubChem |

| Hydrogen Bond Acceptors | 1 | PubChem |

| Rotatable Bonds | 4 | PubChem |

Table 2 : Synthetic Optimization Parameters

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Reaction Temperature | 0–5°C (initial), 25°C (final) | Minimizes side reactions |

| Diethylamine Equivalents | 1.2 eq | Ensures complete acylation |

| Purification Solvent | Hexane/EtOAc (4:1) | Removes unreacted amine |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.